

# 5-Bromo-2-fluoroanisole chemical structure

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## Compound of Interest

Compound Name: 5-Bromo-2-fluoroanisole

Cat. No.: B123389

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## An In-depth Technical Guide to 5-Bromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-fluoroanisole**, a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physical properties, synthesis, spectroscopic data, applications, and safety information.

## Chemical Structure and Properties

**5-Bromo-2-fluoroanisole** is a halogenated aromatic ether. The presence of bromine, fluorine, and a methoxy group on the benzene ring imparts unique reactivity, making it a valuable building block in medicinal chemistry.

## Chemical Identification

A summary of the key identifiers for **5-Bromo-2-fluoroanisole** is presented in the table below.

Identifier	Value
IUPAC Name	5-Bromo-2-fluoroanisole[1]
CAS Number	103291-07-2[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrFO[1][2][3]
Molecular Weight	205.02 g/mol [2][3]
InChIKey	SEVMQEIGENUPIE-UHFFFAOYSA-N[3][4]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)Br)F</chem> [4]
Synonyms	3-Bromo-6-fluoroanisole, 4-Bromo-1-fluoro-2-methoxybenzene, 2-Fluoro-5-bromoanisole, 5-Bromo-2-fluorophenyl methyl ether[1][3]

## Physicochemical Properties

The physical and chemical properties of **5-Bromo-2-fluoroanisole** are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Appearance	Colorless to off-white liquid[3]
Boiling Point	82-85 °C; 205.8±20.0 °C (Predicted)[3]
Density	1.531±0.06 g/cm <sup>3</sup> (Predicted)[3]
Flash Point	98 °C
Storage	Sealed in dry, Room Temperature[3]

## Synthesis of 5-Bromo-2-fluoroanisole

The following section details a common laboratory-scale synthesis of **5-Bromo-2-fluoroanisole**.

## Experimental Protocol

Reaction: Methylation of 5-Bromo-2-fluorophenol.

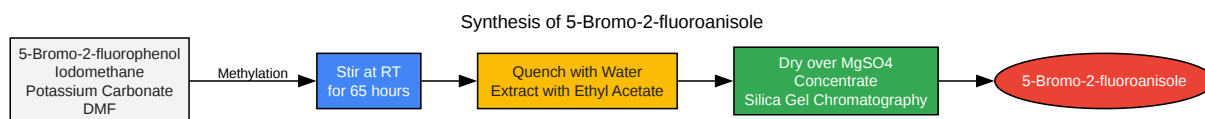
Materials:

- 5-Bromo-2-fluorophenol (13.0 g, 68.1 mmol)
- Iodomethane (19.3 g, 136 mmol)
- Potassium carbonate (18.8 g, 136 mmol)
- Dimethylformamide (DMF, 120 mL)
- Ethyl acetate
- Water
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 5-Bromo-2-fluorophenol (13.0 g, 68.1 mmol) and iodomethane (19.3 g, 136 mmol) in DMF (120 mL).
- Add potassium carbonate (18.8 g, 136 mmol) to the solution.
- Stir the reaction mixture at room temperature for 65 hours.
- Upon completion of the reaction, add water (150 mL) to the reaction mixture.
- Extract the aqueous layer with ethyl acetate (1 x 100 mL, 2 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the organic solution under reduced pressure to yield a light yellow oily crude product.
- Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford **5-bromo-2-fluoroanisole** as a colorless oil (14.2 g, quantitative yield).[3]

## Synthesis Workflow



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Synthesis workflow for **5-Bromo-2-fluoroanisole**.

## Spectroscopic Data

Structural confirmation of the synthesized **5-Bromo-2-fluoroanisole** is typically achieved through spectroscopic methods.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  7.08 (dd,  $J$  = 2.2 and 7.6 Hz, 1H), 7.02 (ddd,  $J$  = 2.2, 4.2 and 8.6 Hz, 1H), 6.95 (dd,  $J$  = 8.6 and 10.8 Hz, 1H), 3.88 (s, 3H).[3]
- $^{19}\text{F}$  NMR (376 MHz,  $\text{CDCl}_3$ ):  $\delta$  -137 (s, 1F).[3]

## Applications in Drug Discovery and Development

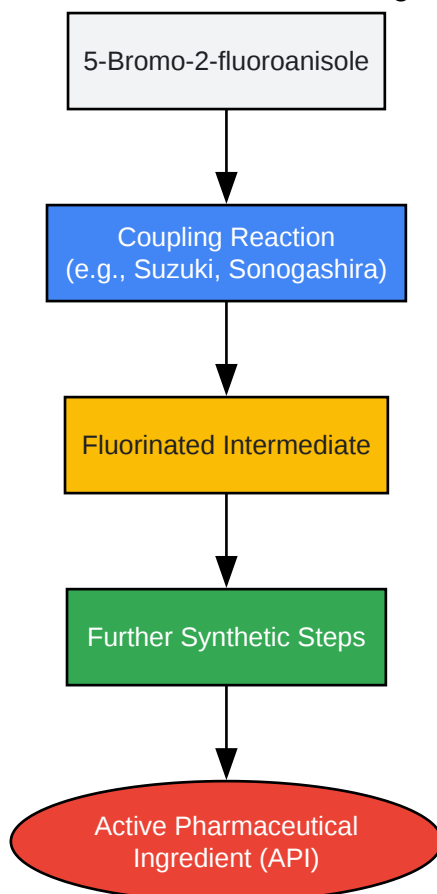
**5-Bromo-2-fluoroanisole** is a versatile building block in the synthesis of complex organic molecules for pharmaceutical applications. The strategic incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as bioavailability and metabolic stability.[5][6][7]

A notable application is its use as a reactant in the preparation of bicyclic substituted hydroxyphenylmethanone derivatives. These compounds act as inhibitors of  $17\beta$ -hydroxysteroid dehydrogenase type 2 ( $17\beta$ -HSD2), which are being investigated for the treatment of osteoporosis.[3]

The isomeric compound, 2-Bromo-5-fluoroanisole, serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[5]

## Role in Intermediate Synthesis for Drug Development

Role of 5-Bromo-2-fluoroanisole in Drug Development



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Generalized role of **5-Bromo-2-fluoroanisole** in API synthesis.

## Safety and Handling

**5-Bromo-2-fluoroanisole** is classified as an irritant and requires careful handling in a laboratory setting.

## Hazard Identification

Hazard	Description
GHS Pictogram	GHS07 (Exclamation Mark)[3]
Signal Word	Warning[3]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H412: Harmful to aquatic life with long lasting effects. [3]
Precautionary Statements	P273, P301+P312+P330, P302+P352, P305+P351+P338[3]
Hazard Class	IRRITANT[3]
WGK Germany	3[3]

## Recommended Handling Procedures

- Use only in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.[8]
- Store in a tightly closed container in a dry and cool place.[8]
- In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[8]

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## References

- 1. pschemicals.com [pschemicals.com]
- 2. scbt.com [scbt.com]
- 3. 2-Fluoro-5-bromoanisole | 103291-07-2 [chemicalbook.com]
- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 6. nbinnno.com [nbinnno.com]
- 7. innospk.com [innospk.com]
- 8. fishersci.com [fishersci.com]
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